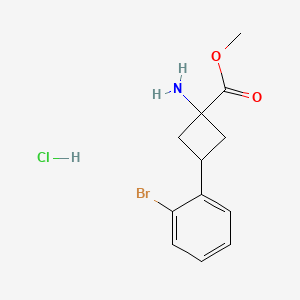
Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride is an organic compound that belongs to the class of cyclobutane derivatives. This compound is characterized by the presence of a bromophenyl group attached to a cyclobutane ring, which is further substituted with an amino group and a methyl ester. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the bromination of a phenyl-substituted cyclobutane, followed by the introduction of an amino group through nucleophilic substitution. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro or imine derivatives.
Reduction: Phenyl-substituted cyclobutane derivatives.
Substitution: Hydroxyl or alkyl-substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Wirkmechanismus
The mechanism by which Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride
- Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate
- Methyl 3-(aminomethyl)cyclobutane-1-carboxylate hydrochloride
Uniqueness
Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H15BrClNO2 |
|---|---|
Molekulargewicht |
320.61 g/mol |
IUPAC-Name |
methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H14BrNO2.ClH/c1-16-11(15)12(14)6-8(7-12)9-4-2-3-5-10(9)13;/h2-5,8H,6-7,14H2,1H3;1H |
InChI-Schlüssel |
AEZHWMWNORESLU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CC(C1)C2=CC=CC=C2Br)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


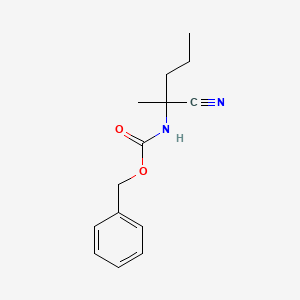
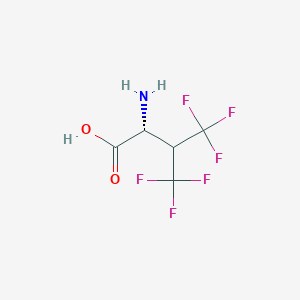
![Benzyl 4-[cyano(phenyl)methylidene]piperidine-1-carboxylate](/img/structure/B13484167.png)
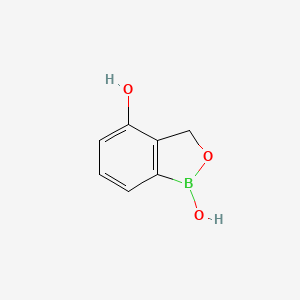
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B13484170.png)
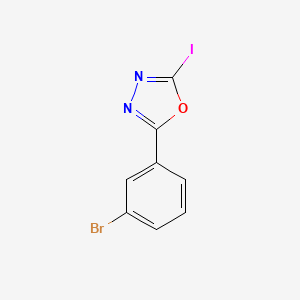
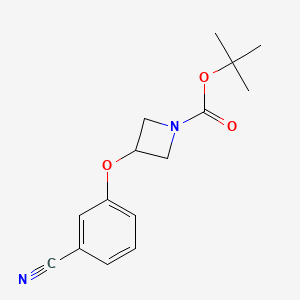
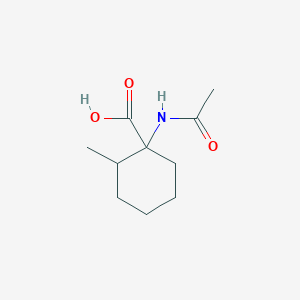
![1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine](/img/structure/B13484177.png)
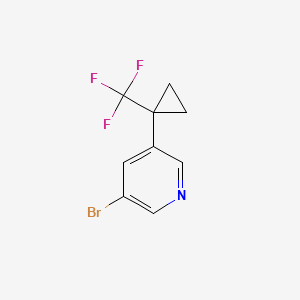
![(3aR,9bR)-2-(1-benzofuran-5-sulfonyl)-5-methyl-1H,2H,3H,3aH,4H,5H,9bH-pyrrolo[3,4-c]1,6-naphthyridin-4-one](/img/structure/B13484189.png)
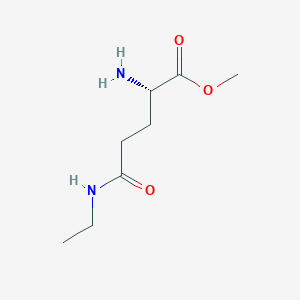
![tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate](/img/structure/B13484197.png)

